![molecular formula C20H23N5O4 B2712607 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1172264-52-6](/img/structure/B2712607.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Overview
Description
The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, a tert-butyl group, a 4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl group, and an acetamide group . These groups suggest that the compound might have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . Detailed structural analysis would require techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the acetamide group might be hydrolyzed to form an acid and an amine, or the tert-butyl group might be oxidized to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure . For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Antioxidant Activity
Compounds with structural features similar to the specified chemical have been investigated for their antioxidant properties. For example, a study by Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, finding that many of these compounds possessed moderate to significant radical scavenging activity. This suggests potential applications in designing antioxidants to combat oxidative stress-related diseases (Ahmad et al., 2012).
Neuropharmacology
Another study focused on an orally bioavailable, functionally selective inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, which demonstrated cognition-enhancing properties without exhibiting convulsant or anxiogenic activities associated with nonselective GABA(A) inverse agonists. This highlights potential research applications in neuropharmacology, particularly in the development of cognitive enhancers or treatments for neurological conditions (Chambers et al., 2004).
Coordination Chemistry and Antioxidant Activity
Research into coordination complexes constructed from pyrazole-acetamide derivatives has revealed their significant antioxidant activity. For instance, Chkirate et al. (2019) synthesized and characterized novel Co(II) and Cu(II) coordination complexes with pyrazole-acetamide derivatives, demonstrating their antioxidant properties. This suggests applications in coordination chemistry and as potential antioxidants (Chkirate et al., 2019).
Adenosine Receptor Research
Baraldi et al. (2004) described MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, providing a tool for the pharmacological characterization of human A2B adenosine receptor subtypes. This indicates potential applications in the study of adenosine receptors, which play roles in various physiological and pathological processes (Baraldi et al., 2004).
Insecticidal Research
Compounds incorporating thiadiazole moieties have been assessed for their insecticidal activities. Fadda et al. (2017) synthesized derivatives with potential against the cotton leafworm, highlighting applications in agricultural research and pest management (Fadda et al., 2017).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its properties and potential applications . For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-14-9-22-25(20(2,3)4)18(14)19(27)24(23-12)10-17(26)21-8-13-5-6-15-16(7-13)29-11-28-15/h5-7,9H,8,10-11H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXKVGBWJHPJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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